molecular formula C20H17F3N2O B14767296 (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole

(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole

Cat. No.: B14767296
M. Wt: 358.4 g/mol
InChI Key: BXVFLJNNVIAOFS-UHFFFAOYSA-N
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Description

(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is a complex organic compound that features a trifluoromethyl group, an indole moiety, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the dihydrooxazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced dihydrooxazole derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence molecular interactions and stability.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.

    Fluridone: 1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone.

Uniqueness

(S)-2-methyl-4-((1-(3-(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-4,5-dihydrooxazole is unique due to its combination of an indole moiety, a trifluoromethyl group, and a dihydrooxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H17F3N2O

Molecular Weight

358.4 g/mol

IUPAC Name

2-methyl-4-[[1-[3-(trifluoromethyl)phenyl]indol-3-yl]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H17F3N2O/c1-13-24-16(12-26-13)9-14-11-25(19-8-3-2-7-18(14)19)17-6-4-5-15(10-17)20(21,22)23/h2-8,10-11,16H,9,12H2,1H3

InChI Key

BXVFLJNNVIAOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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